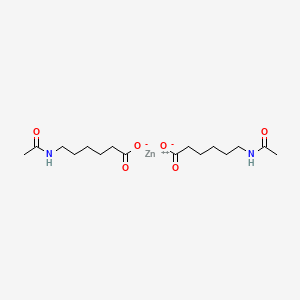
5-(N-メチル-N-イソブチル)アミロリド
概要
説明
5-(N-メチル-N-イソブチル)アミロライドは、上皮ナトリウムチャネル(ENaC)の強力で選択的な阻害剤です。これは、よく知られた利尿剤であるアミロライドの誘導体です。 この化合物は、主にナトリウムイオン輸送や血圧調節など、さまざまな生理学的プロセスを研究するための科学研究で使用されています .
科学的研究の応用
5-(N-Methyl-N-isobutyl)amiloride has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of sodium ion transport and the effects of ENaC inhibition.
Biology: It is used to investigate the regulation of blood pressure, fluid balance, and electrolyte homeostasis.
Industry: It is used in the development of new drugs and therapeutic agents
作用機序
5-(N-メチル-N-イソブチル)アミロライドの作用機序は、上皮ナトリウムチャネル(ENaC)の細胞外ドメインへの結合に関与しています。この結合は、チャネル細孔を通るナトリウムイオンの通過を遮断し、腎臓でのナトリウム再吸収の減少につながります。 ENaC活性のこの阻害は、血圧、体液バランス、電解質恒常性の調節を調査する研究に役立ちます .
生化学分析
Biochemical Properties
5-(N-Methyl-N-isobutyl)amiloride plays a crucial role in biochemical reactions by blocking the Na+/H+ antiport. This inhibition affects the transport of sodium ions across cell membranes, which is essential for maintaining cellular homeostasis . The compound interacts with several enzymes and proteins, including the epithelial sodium channel (ENaC), by binding to its extracellular domain and blocking the passage of sodium ions through the channel pore . This interaction is vital for understanding the regulation of sodium reabsorption and its implications in various physiological processes.
Cellular Effects
5-(N-Methyl-N-isobutyl)amiloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Na+/H+ antiport, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to reduce sodium reabsorption in the kidney, which can impact blood pressure regulation and fluid balance . Additionally, 5-(N-Methyl-N-isobutyl)amiloride has been utilized to study early cellular responses to acidosis and its potential antitumor properties .
Molecular Mechanism
The molecular mechanism of 5-(N-Methyl-N-isobutyl)amiloride involves its binding to the extracellular domain of the epithelial sodium channel (ENaC), thereby blocking the passage of sodium ions through the channel pore . This inhibition leads to a reduction in sodium reabsorption, which is crucial for maintaining electrolyte homeostasis . The compound also affects the Na+/H+ antiport, which plays a role in regulating intracellular pH and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(N-Methyl-N-isobutyl)amiloride have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 5-(N-Methyl-N-isobutyl)amiloride remains stable under specific storage conditions, such as 2-8°C .
Dosage Effects in Animal Models
The effects of 5-(N-Methyl-N-isobutyl)amiloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium reabsorption and regulates blood pressure and fluid balance . At higher doses, it may exhibit toxic or adverse effects, including potential cardiodepression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 5-(N-Methyl-N-isobutyl)amiloride in clinical applications.
Metabolic Pathways
5-(N-Methyl-N-isobutyl)amiloride is involved in various metabolic pathways, including the regulation of sodium and hydrogen ion transport . The compound interacts with enzymes and cofactors that play a role in maintaining cellular homeostasis and electrolyte balance . Its effects on metabolic flux and metabolite levels are essential for understanding its impact on cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(N-Methyl-N-isobutyl)amiloride within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, influencing its therapeutic potential and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the use of 5-(N-Methyl-N-isobutyl)amiloride in research and clinical settings.
Subcellular Localization
The subcellular localization of 5-(N-Methyl-N-isobutyl)amiloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
5-(N-メチル-N-イソブチル)アミロライドの合成には、いくつかの段階が含まれます。出発物質は通常アミロライドであり、一連の化学反応を受けて、N-メチル基とN-イソブチル基が導入されます。 反応条件には、メタノールやクロロホルムなどの有機溶媒の使用が伴うことが多く、反応は制御された温度で行われます .
化学反応の分析
5-(N-メチル-N-イソブチル)アミロライドは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含む。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応は、水素の付加または酸素の除去を含む。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、5-(N-メチル-N-イソブチル)アミロライドの酸化は、さまざまな酸化された誘導体を生成する可能性があり、置換反応は分子に異なる官能基を導入する可能性があります .
科学研究への応用
5-(N-メチル-N-イソブチル)アミロライドは、幅広い科学研究応用を持っています。
化学: ナトリウムイオン輸送のメカニズムとENaC阻害の影響を研究するために使用されます。
生物学: 血圧、体液バランス、電解質恒常性の調節を調査するために使用されます。
類似化合物との比較
5-(N-メチル-N-イソブチル)アミロライドは、上皮ナトリウムチャネル(ENaC)の強力で選択的な阻害という点でユニークです。類似の化合物には、次のようなものがあります。
5-(N-エチル-N-イソプロピル)アミロライド: ENaCに対して同様の阻害効果を持つアミロライドの別の誘導体。
5-(N,N-ジメチル)アミロライド塩酸塩: ENaCを阻害する、異なる置換基を持つ誘導体。
5-(N,N-ヘキサメチレン)アミロライド: ENaCを阻害するヘキサメチレン基を持つ誘導体
これらの化合物は、作用機序は似ていますが、効力、選択性、研究や医学における特定の用途は異なります。
特性
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUMPLAOXSSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242594 | |
| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96861-65-3 | |
| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N-Methyl-N-isobutyl)Ã?amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)











![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)
